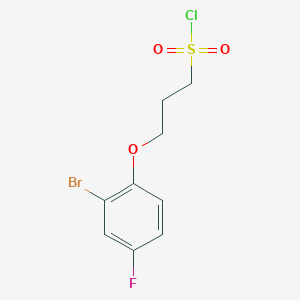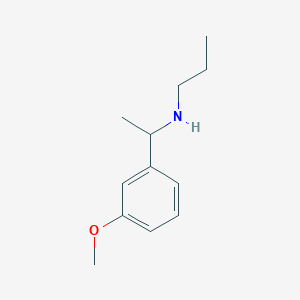
(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-isopropylphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-[4-(propan-2-yl)phenyl]propanoic acid: is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a propanoic acid moiety. This compound is often used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-[4-(propan-2-yl)phenyl]propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Formation of the Propanoic Acid Moiety: The protected amino compound is then subjected to a reaction with 4-(propan-2-yl)benzaldehyde in the presence of a reducing agent such as sodium borohydride. This step forms the desired propanoic acid moiety.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-[4-(propan-2-yl)phenyl]propanoic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are automated to ensure consistency and efficiency. Industrial methods may also involve the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed on the carbonyl group of the propanoic acid moiety to yield alcohol derivatives.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products Formed:
Oxidation: Alcohols or ketones.
Reduction: Alcohol derivatives.
Substitution: Deprotected amino acids ready for further functionalization.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of complex peptides and proteins.
- Employed in the development of novel catalysts and ligands for asymmetric synthesis.
Biology:
- Utilized in the study of enzyme-substrate interactions and protein folding.
- Serves as a building block for the synthesis of biologically active peptides.
Medicine:
- Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
- Acts as a precursor for the synthesis of drug candidates with improved pharmacokinetic properties.
Industry:
- Applied in the production of specialty chemicals and advanced materials.
- Used in the formulation of high-performance polymers and coatings.
作用機序
The mechanism of action of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-[4-(propan-2-yl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Enzymes: The amino acid moiety can interact with active sites of enzymes, influencing their catalytic activity.
Modulating Receptor Activity: The compound can bind to receptors on cell surfaces, altering signal transduction pathways.
Inhibiting Protein-Protein Interactions: By mimicking natural substrates, the compound can disrupt protein-protein interactions, affecting cellular processes.
類似化合物との比較
(3S)-3-amino-3-[4-(propan-2-yl)phenyl]propanoic acid: Lacks the Boc protecting group, making it more reactive.
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-[4-(propan-2-yl)phenyl]propanoic acid: Contains a different protecting group, which may influence its reactivity and stability.
Uniqueness:
- The presence of the Boc protecting group in (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-[4-(propan-2-yl)phenyl]propanoic acid provides enhanced stability and allows for selective deprotection under mild conditions.
- The isopropyl group on the phenyl ring contributes to its unique steric and electronic properties, influencing its interactions with biological targets.
特性
分子式 |
C17H25NO4 |
|---|---|
分子量 |
307.4 g/mol |
IUPAC名 |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-propan-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C17H25NO4/c1-11(2)12-6-8-13(9-7-12)14(10-15(19)20)18-16(21)22-17(3,4)5/h6-9,11,14H,10H2,1-5H3,(H,18,21)(H,19,20)/t14-/m0/s1 |
InChIキー |
ZLUXRQGEUCGUFS-AWEZNQCLSA-N |
異性体SMILES |
CC(C)C1=CC=C(C=C1)[C@H](CC(=O)O)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.0^{3,10.0^{4,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13637569.png)

![6,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13637587.png)






![methyl S-(benzo[d]thiazol-2-yl)cysteinate](/img/structure/B13637621.png)




